benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a benzyl group, an amino group, a furan ring, a pyrroloquinoxaline ring, and a carboxylate group .
Chemical Reactions Analysis
Quinoxaline derivatives, which this compound is a part of, can undergo various chemical reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and modification of quinoxaline derivatives, including structures similar to benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, have been extensively studied due to their importance in pharmaceutical research and organic synthesis. For instance, a method for the selective halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines has been developed, demonstrating compatibility with various functional groups and showcasing the flexibility in diversifying these compounds for further applications (Le et al., 2021).
Pharmaceutical and Organic Synthesis Applications
Quinoxalines, including those structurally related to benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, exhibit versatile pharmacological applications. Their synthesis and characterization have led to the identification of compounds with potential biological activities. An organic salt derived from a similar compound has been synthesized and characterized, showcasing the ionic nature of the compound and suggesting its potential for generating new pharmacologically active compounds (Faizi et al., 2018).
Antitumor Activities
Quinoline derivatives, closely related to the compound , have been synthesized and evaluated for their antitumor activities. Some compounds displayed satisfactory activities against breast and colon cancer cell lines, highlighting the significance of furanones and quinoline derivatives in the search for new antitumor agents (El‐Helw & Hashem, 2020).
Novel Methodologies in Synthesis
Innovative synthetic approaches for constructing pyrrolo[1,2-a]quinoxalines from furan ring opening and pyrrole ring closure sequences have been developed. These methodologies underscore the utility of furan and quinoline derivatives in creating complex heterocyclic structures, which could be pivotal for developing new pharmaceuticals and materials (Zelina et al., 2020).
Future Directions
properties
IUPAC Name |
benzyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c24-21-19(23(28)30-14-15-7-2-1-3-8-15)20-22(27(21)13-16-9-6-12-29-16)26-18-11-5-4-10-17(18)25-20/h1-12H,13-14,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPSGJIOEDMINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
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